
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been investigated for its potential as an anticonvulsant and as a treatment for neuropathic pain.
Wirkmechanismus
The exact mechanism of action of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders.
Biochemische Und Physiologische Effekte
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the growth and survival of neurons. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to increase the activity of several antioxidant enzymes, which help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of specific neurotransmitter systems in the brain. However, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is also highly reactive and can be difficult to work with in some experimental settings. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. One area of interest is the development of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is potential for the use of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is a promising compound with potential therapeutic applications in neurological disorders. Its high potency and selectivity make it a useful tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action and to explore its potential in other neurological disorders.
Synthesemethoden
The synthesis of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- involves the reaction of 4-pyridylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
3652-14-0 |
|---|---|
Produktname |
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- |
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
InChI-Schlüssel |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Kanonische SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Andere CAS-Nummern |
3652-14-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



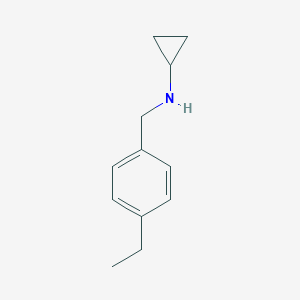
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
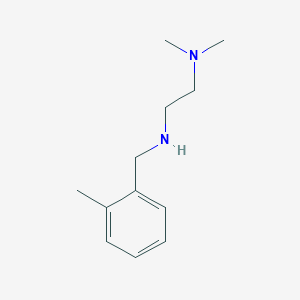

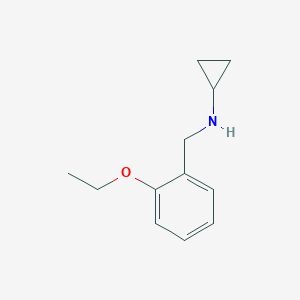
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
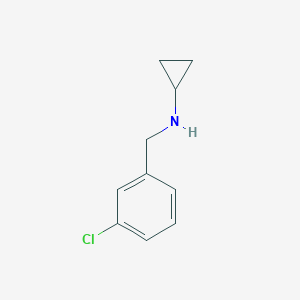

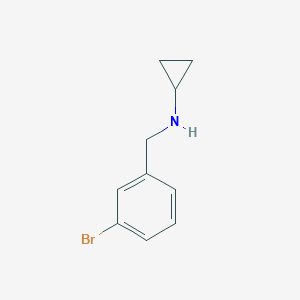
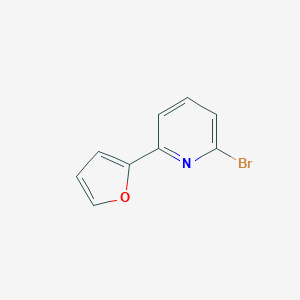

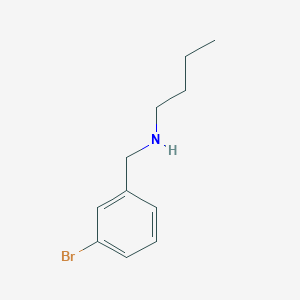
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)